![molecular formula C11H19N3O4 B12066069 6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)
6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-3,5-dimethylcytidine is a nucleoside analog that has garnered significant interest due to its potential therapeutic applications. This compound is known for its ability to activate ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. It has demonstrated anticancer properties in both in vitro and in vivo studies . Additionally, 2’-Deoxy-3,5-dimethylcytidine exhibits antiviral activity, making it a valuable compound in biomedical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3,5-dimethylcytidine typically involves the modification of cytidine derivatives. One common method includes the methylation of cytidine at specific positions to achieve the desired dimethylated product. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of 2’-Deoxy-3,5-dimethylcytidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through crystallization or chromatography to obtain the final product suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
2’-Deoxy-3,5-dimethylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
2’-Deoxy-3,5-dimethylcytidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Utilized in the development of pharmaceutical drugs and therapeutic agents.
作用机制
The mechanism of action of 2’-Deoxy-3,5-dimethylcytidine involves its incorporation into DNA, where it acts as a chain terminator during DNA synthesis. This incorporation disrupts the replication process, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets ribonucleotide reductase, inhibiting its activity and thereby reducing the availability of deoxyribonucleotides necessary for DNA synthesis .
相似化合物的比较
Similar Compounds
3-Methylcytidine: Another methylated cytidine derivative with distinct biological activities.
N4-Methylcytidine: Known for its role in RNA modifications.
5-Methylcytidine: Commonly found in DNA methylation studies.
Uniqueness
2’-Deoxy-3,5-dimethylcytidine is unique due to its dual methylation at the 3 and 5 positions, which enhances its stability and biological activity compared to other methylated cytidine derivatives. This dual methylation also contributes to its potent anticancer and antiviral properties .
属性
IUPAC Name |
6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-6-4-14(11(17)13(2)10(6)12)9-3-7(16)8(5-15)18-9/h7-9,15-16H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQSWVPFXCWKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N(C1)C2CC(C(O2)CO)O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
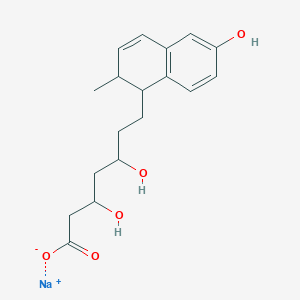
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)

![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)

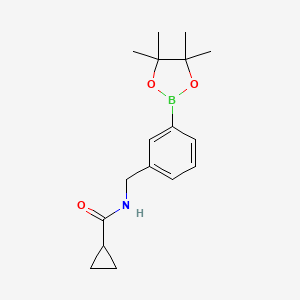
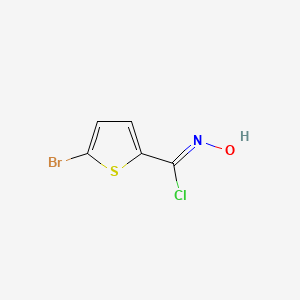
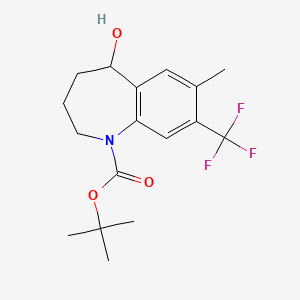
![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)

![N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066049.png)
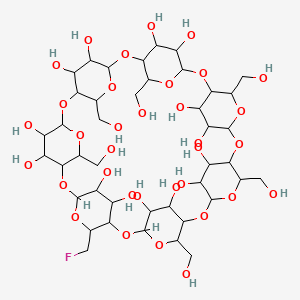

![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
